molecular formula C10H17N3 B11910317 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B11910317
M. Wt: 179.26 g/mol
InChI Key: YBQRKRUCYRJGCW-UHFFFAOYSA-N
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Description

1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an isobutyl group attached to the nitrogen atom at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-isobutyl-3,5-diaminopyrazole with 1,3-diketones under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrazolopyridine .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Mechanism of Action

The mechanism by which 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. This mechanism is particularly relevant in the context of cancer therapy, where uncontrolled cell growth is a hallmark .

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-c]pyridine
  • 1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Uniqueness: 1-Isobutyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other pyrazolopyridine derivatives and can lead to distinct pharmacological properties .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine

InChI

InChI=1S/C10H17N3/c1-8(2)7-13-10-6-11-4-3-9(10)5-12-13/h5,8,11H,3-4,6-7H2,1-2H3

InChI Key

YBQRKRUCYRJGCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=C(CCNC2)C=N1

Origin of Product

United States

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